1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c17-14-8-6-12(7-9-14)10-18-16(21)19-11-15(20)13-4-2-1-3-5-13/h6-9,13,15,20H,1-5,10-11H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSUEULKJPIWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine to form an intermediate, which is then reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves the reaction of the intermediate with urea under controlled conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for certain medical conditions.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s structure combines aromatic (4-chlorophenyl) and aliphatic (cyclohexyl-hydroxyethyl) moieties. Key comparisons include:
Physicochemical Properties
- Lipid Solubility : The cyclohexyl group in the target compound likely enhances lipid solubility, akin to the nitrosourea in , which shows cerebrospinal fluid penetration due to high lipophilicity .
- Stability: Unlike nitrosoureas, which degrade rapidly in plasma (half-life ~5 minutes), non-nitrosylated ureas like the target compound may exhibit greater stability .
Pharmacokinetics and Metabolism
- Absorption/Distribution : The cyclohexyl group may promote tissue penetration, similar to the nitrosourea in , which achieves high cerebrospinal fluid concentrations .
- Excretion : Ureas are primarily renally excreted. The target compound’s moderate hydrophilicity may expedite clearance compared to highly lipophilic analogs (e.g., ) .
Biological Activity
1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C17H20ClN3O2
- Molecular Weight : 333.813 g/mol
- Density : 1.33 g/cm³
- Boiling Point : 547.9 ºC at 760 mmHg
- Flash Point : 285.2 ºC
The compound exhibits its biological activity primarily through interactions with specific cellular pathways:
- Antitumor Activity : Similar compounds have shown that the urea moiety can facilitate alkylation of β-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells . This mechanism is crucial for its potential use as an anticancer agent.
- Cell Cycle Modulation : Research indicates that related compounds affect the cell cycle, particularly increasing G2 tetraploid cells, which may enhance the effectiveness of chemotherapeutic agents .
Antitumor Efficacy
A study involving derivatives of chloroethyl nitrosoureas demonstrated that modifications to urea structures can significantly impact their antitumor efficacy. For instance, compounds with similar structures to this compound exhibited notable cytotoxicity against various cancer cell lines, including CT-26 murine colon carcinoma cells .
Toxicity Profile
While demonstrating antitumor properties, the toxicity profile remains a critical consideration:
- Mutagenicity and Carcinogenicity : Some studies have reported high mutagenicity and carcinogenic potential associated with urea derivatives, necessitating careful evaluation in clinical settings .
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. These findings align with those observed in similar compounds where significant DNA single-strand breaks were noted upon exposure .
In Vivo Studies
In vivo experiments have demonstrated that this compound can inhibit tumor growth significantly when administered in appropriate doses. For example, a study showed that related urea derivatives led to substantial tumor growth inhibition in animal models, indicating potential therapeutic efficacy .
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Induces apoptosis; significant DNA damage observed |
| In Vivo | Substantial tumor growth inhibition; effective at specific dosages |
| Toxicity | High mutagenicity and carcinogenicity reported |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea, and how do reaction conditions influence yield?
- A common method involves the reduction of a ketone intermediate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. For example, 1-(4-chlorophenyl)-3-(2-(3-acetylphenyl)propan-2-yl)urea can be reduced to introduce the hydroxyethyl group .
- Critical factors include temperature control (to avoid over-reduction), stoichiometry of LiAlH₄ (0.8 equivalents), and inert atmosphere to prevent side reactions. Yields typically range from 60–75%, with purity verified via HPLC .
Q. How is the crystal structure of this urea derivative characterized, and what intermolecular interactions stabilize its solid-state packing?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, hydrogen bonding between the urea NH groups and electronegative atoms (e.g., Cl, O) dominates packing. For example, 1-(4-chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea exhibits R-factors <0.07, confirming high precision .
- Key metrics: mean C–C bond length (~1.48 Å), dihedral angles between aromatic rings (60–80°), and torsional parameters for the cyclohexyl-hydroxyethyl moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in antiparasitic assays?
- Discrepancies may arise from variations in assay protocols (e.g., Cryptosporidium parvum vs. Plasmodium models). For instance, urea derivatives targeting inosine 5′-monophosphate dehydrogenase (IMPDH) require validation of enzyme inhibition (IC₅₀) alongside cellular viability assays (EC₅₀) to distinguish direct target effects from cytotoxicity .
- Statistical tools: Dose-response curve normalization (e.g., Hill slopes) and meta-analysis of IC₅₀ values across studies to identify outliers .
Q. How do steric and electronic effects of the cyclohexyl-hydroxyethyl moiety influence coordination chemistry in transition-metal complexes?
- In cobalt(II) nalidixate complexes, the urea ligand’s hydroxyethyl group participates in hydrogen bonding with solvent molecules (e.g., DMF), stabilizing cis/trans isomers. Trans isomers exhibit higher thermodynamic stability due to reduced steric clash between the cyclohexyl and nalidixate groups .
- Characterization methods: IR spectroscopy (urea C=O stretch at ~1680 cm⁻¹), UV-Vis (d-d transitions at 500–600 nm), and magnetic susceptibility measurements (μeff ~4.2 BM for high-spin Co²⁺) .
Q. What computational methods predict the metabolic stability of this compound in soil or biological systems?
- Molecular docking (e.g., AutoDock Vina) with cytochrome P450 enzymes identifies potential oxidation sites (e.g., cyclohexyl C–H bonds). Soil metabolomics studies using LC-HRMS reveal degradation products like chlorophenylacetic acid via hydrolysis of the urea bond .
- Key parameters: LogP (~3.5), topological polar surface area (TPSA ~70 Ų), and bioavailability scores (Lipinski violations ≤1) .
Methodological Guidance
Q. How to optimize HPLC purification for this compound given its moderate polarity and UV absorption?
- Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).
- Mobile phase: Gradient of acetonitrile (20% → 60%) in 0.1% trifluoroacetic acid (TFA) over 30 minutes.
- Detection: UV at 254 nm (aromatic Cl absorption). Collect fractions at retention time ~18–22 minutes .
Q. What spectroscopic techniques differentiate regioisomers or tautomers in this urea derivative?
- ¹H NMR: Chemical shifts of NH protons (δ 6.5–7.2 ppm) and splitting patterns for the cyclohexyl group (multiplet at δ 1.2–2.1 ppm).
- ¹³C NMR: Carbonyl resonance at ~155 ppm and chlorophenyl carbons at ~128–140 ppm .
- High-resolution mass spectrometry (HRMS): Exact mass ±2 ppm (e.g., [M+H]⁺ = 349.1214 for C₁₇H₂₂ClN₂O₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
